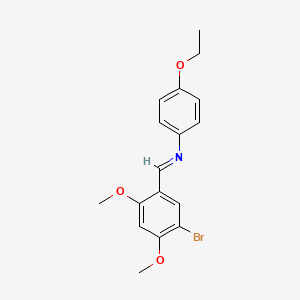
Benzenamine, N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxyaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a bromine atom and two methoxy groups on the benzylidene ring, as well as an ethoxy group on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxyaniline typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 4-ethoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom on the benzylidene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-bromo-2,4-dimethoxybenzaldehyde and 4-ethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxyaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may enhance its catalytic or biological activities. Additionally, the presence of functional groups, such as bromine and methoxy groups, can influence its binding affinity and specificity towards biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide
- N-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dichlorobenzohydrazide
- N-(5-bromo-2,4-dimethoxybenzylidene)-3-chlorobenzohydrazide
Uniqueness
N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxyaniline is unique due to the presence of the ethoxy group on the aniline ring, which can influence its chemical reactivity and biological activity. The combination of bromine, methoxy, and ethoxy groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H18BrNO3 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H18BrNO3/c1-4-22-14-7-5-13(6-8-14)19-11-12-9-15(18)17(21-3)10-16(12)20-2/h5-11H,4H2,1-3H3 |
InChI Key |
WJUWPIMCJPRNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















